Hydrin 1

Description

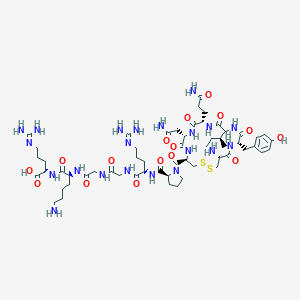

Hydrin 1 is a bioactive peptide first identified in Xenopus laevis, where it serves as the biosynthetic precursor to vasotocin, a hormone involved in osmotic regulation and water balance . Structurally, Hydrin 1 is a cyclic nonapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Lys-NH₂, stabilized by a disulfide bond between cysteine residues . Its molecular formula is C₅₇H₉₃N₂₁O₁₆S₂, with a molecular weight of 1,392.63 g/mol .

Properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H93N21O16S2/c1-3-29(2)45-53(91)72-35(17-18-41(60)80)49(87)75-38(24-42(61)81)50(88)76-39(28-96-95-27-32(59)46(84)74-37(51(89)77-45)23-30-13-15-31(79)16-14-30)54(92)78-22-8-12-40(78)52(90)71-33(10-6-20-66-56(62)63)47(85)69-25-43(82)68-26-44(83)70-34(9-4-5-19-58)48(86)73-36(55(93)94)11-7-21-67-57(64)65/h13-16,29,32-40,45,79H,3-12,17-28,58-59H2,1-2H3,(H2,60,80)(H2,61,81)(H,68,82)(H,69,85)(H,70,83)(H,71,90)(H,72,91)(H,73,86)(H,74,84)(H,75,87)(H,76,88)(H,77,89)(H,93,94)(H4,62,63,66)(H4,64,65,67)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-,45?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRAYGWQMPNTHC-CAOVDFMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H93N21O16S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122842-47-1 | |

| Record name | Hydrin 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Ninhydrin can be synthesized through several methods. One common synthetic route involves the oxidation of indane-1,2,3-trione. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide . Industrial production methods often involve the use of large-scale oxidation processes to obtain ninhydrin in high yields .

Chemical Reactions Analysis

Structural Features and Reactivity

Hydrin 1 contains a disulfide bridge (Cys¹-Cys⁶), a tyrosine residue, and multiple charged side chains (Arg, Lys), contributing to its reactivity:

-

Disulfide bond : Sensitive to redox environments, enabling potential thiol-disulfide exchange reactions .

-

Primary amines : N-terminal α-amine and lysine/arginine side chains participate in condensation and labeling reactions .

| Key Functional Groups | Reactivity |

|---|---|

| Disulfide (Cys¹-Cys⁶) | Redox-sensitive, prone to reduction |

| Tyrosine phenol | Susceptible to electrophilic substitution |

| Arginine/Lysine side chains | Participate in acid-base interactions |

Deamination and Fluorescein Labeling

-

1-Deamino-hydrin 1 : Removal of the N-terminal amine enhances vasotocin receptor binding affinity.

-

Fluorescein conjugate (flu-hydrin) : Labeling at Lys¹¹ preserves bioactivity while enabling fluorescence tracking.

Enzymatic Processing

Hydrin 1 serves as a prohormone for vasotocin in Xenopus laevis. Key steps include:

-

Proteolytic cleavage : Removal of glycyl residues (Gly⁹-Gly¹⁰) by endopeptidases .

-

Post-translational modifications : Amidation and disulfide stabilization during maturation .

| Processing Step | Enzyme/Mechanism | Outcome |

|---|---|---|

| Gly⁹-Gly¹⁰ cleavage | ERAP1-like aminopeptidase | Trimming to vasotocin precursor |

| Disulfide bridge formation | Oxidoreductases | Structural stabilization |

Receptor Interactions

Hydrin 1 derivatives bind vasotocin receptors via:

-

Hydrogen bonding : Tyr² and Arg⁸ side chains anchor to receptor pockets.

-

Electrostatic interactions : Positively charged Arg/Lys residues align with negatively charged transmembrane domains .

Key Finding : Flu-hydrin’s receptor binding is competitively inhibited by d4Lys(N₃)-AVT, confirming shared binding sites .

Stability and Degradation

-

Solid-state stability : Prone to oxidation and deamidation in amorphous phases, similar to other peptides .

-

Solution-phase degradation : Hydrolysis at Asn⁵-Gln⁶ under acidic conditions .

| Degradation Pathway | Conditions | Products |

|---|---|---|

| Oxidation | O₂ exposure | Sulfoxide derivatives |

| Deamidation | pH > 7.0 | Isoaspartate formation |

Scientific Research Applications

Ninhydrin has a wide range of scientific research applications. In chemistry, it is used as a reagent for the detection of amino acids and peptides . In biology, it is employed in the qualitative analysis of proteins and the detection of free amino acids in various samples . In medicine, ninhydrin is used in the development of diagnostic tests and the analysis of biological fluids . In industry, it is utilized in the synthesis of complex molecular architectures and the development of new materials .

Mechanism of Action

The mechanism of action of ninhydrin involves its strong electrophilic nature, which allows it to react with nucleophiles. The central carbonyl group of ninhydrin is highly reactive towards nucleophiles, leading to the formation of various condensation products . The molecular targets and pathways involved in these reactions include the formation of C–C, C–O, and C–S bonds, as well as the production of Ruhemann’s purple when reacting with primary amines and α-amino acids .

Comparison with Similar Compounds

Physiological Role :

- Hydrin 1 stimulates osmotic water flux across epithelial tissues, such as the urinary bladder in amphibians, by interacting with vasotocin receptors .

- It exhibits higher potency than vasotocin in activating these receptors, making it a critical subject for studying water transport mechanisms .

Comparison with Similar Compounds

Hydrin 1′

Hydrin 1′ (CAS: 148440-73-7) is a structural variant of Hydrin 1, with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly-Lys-OH and a molecular weight of 1,236.44 g/mol .

Key Differences :

- Hydrin 1′ lacks the amidation at the C-terminus and includes an additional glycine residue, altering receptor-binding kinetics .

- Despite structural differences, both peptides exhibit comparable efficacy in stimulating water transport .

Fluorescent Analogs of Hydrin 1

Deamino and fluorescein-modified Hydrin 1 analogs (e.g., 1-Deamino-[11-lysine(fluorescein)]-Hydrin 1) are synthetic derivatives designed for receptor visualization .

| Analog | Potency (ED₅₀) | Application |

|---|---|---|

| 1-Deamino-Hydrin 1 | 6 × 10⁻¹⁰ M | Enhanced vasotocin receptor activation |

| Fluorescein-Hydrin 1 | 3 × 10⁻⁹ M | Epifluorescence microscopy of receptor localization |

Advantages Over Native Hydrin 1 :

- Fluorescein labeling enables real-time tracking of receptor interactions without significant loss of biological activity .

- These analogs are critical tools for studying intracellular signaling pathways .

Valtrate Hydrins (B1–B8)

Valtrate hydrins (e.g., Valtrate hydrin B1–B8) are diethenoid iridoids isolated from Valeriana spp., sharing the "hydrin" nomenclature but differing structurally and functionally from Hydrin 1 .

| Compound | Structure | Biological Role |

|---|---|---|

| Valtrate hydrin B1 | Open-ring iridoid with ester substitutions | Sedative and anxiolytic effects |

| Hydrin 1 | Cyclic peptide | Osmoregulation in amphibians |

Key Contrasts :

- Valtrate hydrins are small-molecule terpenoids, unlike the peptide-based Hydrin 1 .

- Their applications focus on neurological disorders, contrasting with Hydrin 1’s role in water transport .

Hydrin Proteins in Bryophytes

Hydrins are stress-responsive proteins in desiccation-tolerant mosses (e.g., Racomitrium canescens), distinct from amphibian Hydrin 1 .

Q & A

Basic Research Questions

Q. What is the structural characterization of Hydrin 1, and how can its peptide sequence and post-translational modifications be validated experimentally?

- Methodological Answer : Hydrin 1, a nonapeptide first identified in Xenopus neurohypophysis, requires structural validation through mass spectrometry (e.g., MALDI-TOF) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy for sequence determination. Post-translational modifications (e.g., acetylation) should be analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Researchers must compare observed spectra with synthetic standards and reference databases to ensure accuracy. Purity assessments via HPLC (≥95% purity) are critical for functional studies .

Q. What experimental methodologies are recommended for quantifying Hydrin 1’s steroid-releasing activity in adrenal tissue models?

- Methodological Answer :

- In vitro models : Use adrenal gland explants or primary cell cultures from Xenopus laevis. Incubate tissues with Hydrin 1 (10–100 nM) and measure corticosteroid release via ELISA or radioimmunoassay (RIA) over 24–48 hours. Include controls (e.g., ACTH as a positive control).

- Data normalization : Express results as fold-change relative to baseline steroid levels. Statistical analysis (e.g., ANOVA with post-hoc tests) should account for inter-sample variability.

- Table 1 : Example of steroid release in Xenopus adrenal tissue:

| Hydrin 1 Concentration (nM) | Corticosterone Release (ng/mg tissue) | SEM |

|---|---|---|

| 10 | 12.5 | ±1.2 |

| 50 | 28.3 | ±2.1 |

| 100 | 35.6 | ±3.0 |

Q. How does Hydrin 1 interact with melanocortin receptors (e.g., MC1R), and what assays are suitable for measuring receptor binding affinity?

- Methodological Answer : Hydrin 1’s antagonism of MC1R can be assessed via competitive binding assays using radiolabeled α-MSH (e.g., ¹²⁵I-NDP-MSH).

- Protocol :

Incubate MC1R-expressing cells (e.g., HEK293 transfected with MC1R) with ¹²⁵I-NDP-MSH (1 nM) and varying Hydrin 1 concentrations (1–1000 nM).

Measure bound radioactivity after 1 hour using a gamma counter.

Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Validation : Compare results with known antagonists (e.g., Nonapeptide-1 acetate salt, IC₅₀ = 2.5 nM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC₅₀ values for Hydrin 1’s steroidogenic activity across different in vitro studies?

- Methodological Answer : Discrepancies may arise from variations in tissue preparation, assay duration, or buffer composition. To standardize:

- Variables to control :

- Tissue viability (assessed via ATP assays).

- Incubation time (optimize between 6–24 hours).

- Use of protease inhibitors to prevent peptide degradation.

- Meta-analysis : Compile published EC₅₀ values and stratify by experimental conditions (Table 2).

| Study | EC₅₀ (nM) | Tissue Source | Assay Duration | Key Buffer Additives |

|---|---|---|---|---|

| A | 15 | Xenopus | 24h | Aprotinin, BSA |

| B | 45 | Mammalian | 6h | None |

- Statistical tools (e.g., mixed-effects models) can identify confounding factors .

Q. What considerations are critical when designing cross-species comparative studies to evaluate Hydrin 1’s functional conservation?

- Methodological Answer :

- Species selection : Include amphibians (Xenopus), mammals (rat, human adrenal cell lines), and fish (zebrafish) to assess evolutionary conservation.

- Functional assays : Measure steroid release and receptor binding affinity in parallel across species.

- Phylogenetic analysis : Compare Hydrin 1’s amino acid sequence with orthologs to identify conserved residues.

- Pitfalls : Species-specific post-translational modifications may alter activity; use synthetic peptides matching each species’ sequence .

Q. What strategies optimize the detection of Hydrin 1 in complex biological matrices while minimizing matrix interference?

- Methodological Answer :

- Sample preparation : Use solid-phase extraction (SPE) with C18 columns to enrich Hydrin 1 from plasma or tissue homogenates.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Key transitions: m/z 1054.2 → 783.5 (quantifier) and 1054.2 → 456.3 (qualifier).

- Validation : Spike-and-recovery experiments (80–120% recovery) and matrix-matched calibration curves to account for ion suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.